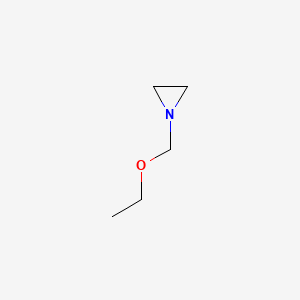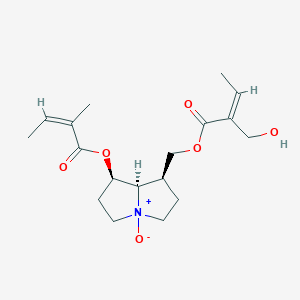
1,6-Bis(dimethoxyphosphoryl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(dimethoxyphosphoryl)hexane is an organic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two dimethoxyphosphoryl groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(dimethoxyphosphoryl)hexane typically involves the reaction of hexane-1,6-diol with dimethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity compounds.
化学反応の分析
Types of Reactions
1,6-Bis(dimethoxyphosphoryl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
1,6-Bis(dimethoxyphosphoryl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of 1,6-Bis(dimethoxyphosphoryl)hexane involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,6-Bis(diphenylphosphoryl)hexane
- Hexane-1,6-diol
Uniqueness
1,6-Bis(dimethoxyphosphoryl)hexane is unique due to its specific structural features, such as the presence of dimethoxyphosphoryl groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. For example, the dimethoxyphosphoryl groups can participate in specific coordination chemistry and catalysis applications that other similar compounds may not.
特性
分子式 |
C10H24O6P2 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC名 |
1,6-bis(dimethoxyphosphoryl)hexane |
InChI |
InChI=1S/C10H24O6P2/c1-13-17(11,14-2)9-7-5-6-8-10-18(12,15-3)16-4/h5-10H2,1-4H3 |
InChIキー |
GDLODMVMRRXGDC-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CCCCCCP(=O)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
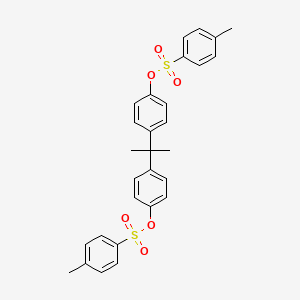
silane](/img/structure/B14752059.png)
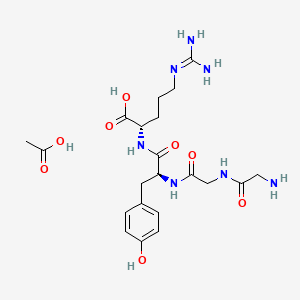
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
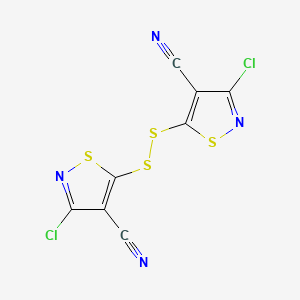
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
